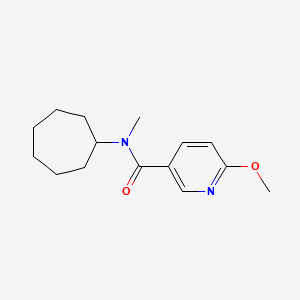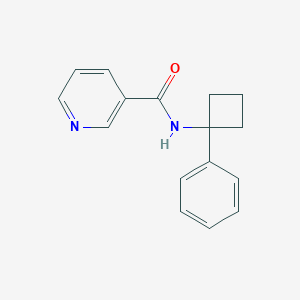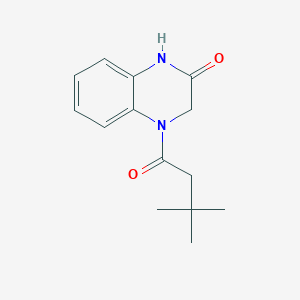
N-(1-phenylcyclobutyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylcyclobutyl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is an important molecule that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of LY-2183240 and has been shown to exhibit promising biological and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(1-phenylcyclobutyl)cyclopropanecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is responsible for the regulation of anxiety, depression, and addiction. The compound has also been shown to have an effect on the dopaminergic system, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABAergic system, resulting in a reduction in anxiety and depression. The compound has also been shown to have an effect on the dopaminergic system, resulting in a reduction in substance abuse and addiction. In addition, N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-phenylcyclobutyl)cyclopropanecarboxamide is its potential as a therapeutic agent for the treatment of anxiety, depression, addiction, and pain. The compound has also been shown to have a good safety profile in animal studies. However, there are some limitations to its use in lab experiments. The compound is relatively expensive and requires specialized equipment and expertise for its synthesis. In addition, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Future Directions
There are a number of future directions for the study of N-(1-phenylcyclobutyl)cyclopropanecarboxamide. One potential direction is the optimization of its synthesis method to increase yields and purity. Another potential direction is the study of its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. In addition, the compound could be studied for its potential as a therapeutic agent for other disorders, such as schizophrenia and bipolar disorder. Finally, the compound could be studied for its potential as a tool for understanding the mechanisms underlying anxiety, depression, addiction, and pain.
Synthesis Methods
N-(1-phenylcyclobutyl)cyclopropanecarboxamide is synthesized by reacting 1-phenylcyclobutylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit promising effects on the central nervous system, particularly in the treatment of anxiety and depression. The compound has also been studied for its potential as a therapeutic agent for the treatment of addiction and substance abuse disorders. In addition, N-(1-phenylcyclobutyl)cyclopropanecarboxamide has been shown to have potential applications in the field of pain management and has been studied for its analgesic effects.
properties
IUPAC Name |
N-(1-phenylcyclobutyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13(11-7-8-11)15-14(9-4-10-14)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUMJZALDORAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[2-(2-Methylphenoxy)ethyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7505082.png)


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7505104.png)


![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)
